molecular formula C17H18ClNO3 B8452753 2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropanoic acid CAS No. 58336-61-1

2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropanoic acid

Cat. No. B8452753
CAS No.: 58336-61-1
M. Wt: 319.8 g/mol
InChI Key: ZCCDFDBNRCYYSY-UHFFFAOYSA-N
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Patent
US04214094

Procedure details

A mixture of 6.14 g of ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate, 130 ml of 95% ethanol and 52 ml of 1 N aqueous solution of sodium hydroxide is stirred at 70° C. for 50 minutes. After concentrating the reaction mixture under reduced pressure, the residue is dissolved in water and the solution is washed with ether five times. To the aqueous solution is added 55 ml of 1 N hydrochloric acid with cooling, and the precipitated crystals are extracted twice with ether. The extract is washed with water twice, then dried over magnesium sulfate and thereafter the solvent is distilled off to give 5.6 g of 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionic acid, colorless crystals, mp 155° to 158° C.
Name
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate
Quantity
6.14 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([NH:6][CH2:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][C:13]([CH3:20])([CH3:19])[C:14]([O:16]CC)=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([O:12][C:13]([CH3:20])([CH3:19])[C:14]([OH:16])=[O:15])=[CH:21][CH:22]=2)=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate
Quantity
6.14 g
Type
reactant
Smiles
ClC1=CC=C(NCC2=CC=C(OC(C(=O)OCC)(C)C)C=C2)C=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred at 70° C. for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
WASH
Type
WASH
Details
the solution is washed with ether five times
ADDITION
Type
ADDITION
Details
To the aqueous solution is added 55 ml of 1 N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
the precipitated crystals are extracted twice with ether
WASH
Type
WASH
Details
The extract is washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=CC=C(NCC2=CC=C(OC(C(=O)O)(C)C)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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